molecular formula C28H16N2O8 B8197829 [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

Cat. No.: B8197829
M. Wt: 508.4 g/mol
InChI Key: KQSGDHZJOWBJCC-UHFFFAOYSA-N
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Description

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid is a complex organic compound that belongs to the family of bicarbazole derivatives. This compound is characterized by its unique structure, which includes two carbazole units linked at the 9-position and substituted with carboxylic acid groups at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties to the compound, making it of significant interest in various scientific fields.

Scientific Research Applications

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidative coupling of carbazole derivatives followed by functionalization with carboxylic acid groups. For instance, the oxidative coupling of 3,6-dibromocarbazole using potassium permanganate in acetone can yield 9,9’-bicarbazole . Subsequent reactions introduce carboxylic acid groups at the desired positions.

Industrial Production Methods

Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or silver oxide in acetone.

    Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, quinones, and reduced forms of the original compound.

Mechanism of Action

The mechanism by which [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid exerts its effects is primarily through its interaction with molecular targets via its carboxylic acid groups. These groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound’s unique electronic structure also allows it to participate in redox reactions, making it useful in energy storage applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid is unique due to its multiple carboxylic acid groups, which enhance its solubility and reactivity compared to other bicarbazole derivatives. This makes it particularly valuable in applications requiring high reactivity and functionalization potential.

Properties

IUPAC Name

9-(3,6-dicarboxycarbazol-9-yl)carbazole-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O8/c31-25(32)13-1-5-21-17(9-13)18-10-14(26(33)34)2-6-22(18)29(21)30-23-7-3-15(27(35)36)11-19(23)20-12-16(28(37)38)4-8-24(20)30/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSGDHZJOWBJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2N4C5=C(C=C(C=C5)C(=O)O)C6=C4C=CC(=C6)C(=O)O)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
Reactant of Route 2
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
Reactant of Route 3
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
Reactant of Route 4
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
Reactant of Route 5
Reactant of Route 5
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
Reactant of Route 6
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid

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